4-Chloroisothiazole
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Overview
Description
4-Chloroisothiazole is a chemical compound used for research and development .
Synthesis Analysis
There are several papers discussing the synthesis of compounds related to this compound. For instance, one paper discusses the synthesis of novel 3,this compound-based imidazoles as fungicides . Another paper discusses the design, synthesis, and evaluation of novel 4-Chloropyrazole-based pyridines as potent fungicide candidates .Scientific Research Applications
Antitumor Properties :
- 4-Chloroisothiazole derivatives, such as 2-(4-amino-3-methylphenyl)benzothiazoles, have been studied for their potent antitumor properties. They exhibit selective and potent antitumor activity in vitro and in vivo, particularly against breast and ovarian cancer cell lines (Bradshaw et al., 2002).
- Similarly, compounds like 8-Chloro-3-cyano-4-imino-2-methylthio-4H-pyrimido [2, 1-b] [1, 3] benzothiazole have shown significant anticancer action across a variety of human cancer cell lines, making them subjects for further research in anticancer therapy (Labhsetwar et al., 2010).
Neuroprotective Studies :
- Research on chlormethiazole, a derivative of thiazole, has explored its potential neuroprotective effects against cerebral ischemia. However, studies indicate that under certain experimental conditions, it has little or no effect on neurochemical, neurobehavioral, and histological consequences of global cerebral ischemia (Thaminy et al., 1997).
Pharmacological Studies :
- The pharmacological profile of thiazole derivatives such as DS 103-282, which possesses a novel chemical structure, has been explored. Its mechanism of muscle relaxation and potential influences on neurotransmission have been a subject of interest (Sayers et al., 1980).
- The pharmacological effects of chlormethiazole, including its sedative properties and its role in potentiation of GABA activity, have been reviewed. Despite optimistic results in animal models of stroke, clinical trials have shown limited success, prompting further investigation into its applications (Wilby & Hutchinson, 2006).
Anticonvulsant Activity :
- Newly synthesized 2-aminobenzothiazole derivatives have been studied for their potential anticonvulsant activities. Compounds like V-5 have shown promising results in this regard, indicating the potential for development of new anticonvulsant drugs (Singh et al., 2022).
Mechanism of Action
Target of Action
The primary target of 4-Chloroisothiazole is the cytochrome P450-dependent sterol 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
This compound interacts with its target, CYP51, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol . As a result, the synthesis of ergosterol is disrupted, leading to alterations in the fungal cell membrane’s structure and function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting CYP51, this compound disrupts the conversion of lanosterol to ergosterol, a critical step in this pathway . The downstream effect of this disruption is the accumulation of toxic intermediates and a deficiency of ergosterol, leading to impaired cell membrane function and ultimately, cell death .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of fungal cell membrane integrity . By inhibiting ergosterol biosynthesis, this compound causes alterations in the cell membrane’s structure and function, leading to impaired cell growth and proliferation . Ultimately, this results in the death of the fungal cells .
Biochemical Analysis
Biochemical Properties
4-Chloroisothiazole has been found to interact with several enzymes and proteins. In particular, it has been shown to target the cytochrome P450-dependent sterol 14α-demethylase . This interaction plays a crucial role in its biochemical activity .
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action of this compound is similar to that of tioconazole and imazalil .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Properties
IUPAC Name |
4-chloro-1,2-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS/c4-3-1-5-6-2-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRSRHKHEVJSBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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